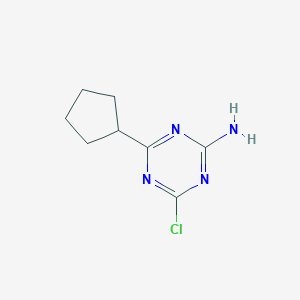

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-chloro-6-cyclopentyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-5/h5H,1-4H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPINXIEDJHJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number for 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine

Topic: Technical Monograph: 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine CAS Number: 1139245-04-7 Document Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Part 1: Chemical Identity & Strategic Significance[1]

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine (CAS 1139245-04-7 ) is a specialized heterocyclic building block characterized by a 1,3,5-triazine core substituted with three distinct functional motifs: an electrophilic chlorine atom, a nucleophilic amino group, and a lipophilic cyclopentyl ring.[1][2]

This compound represents a "privileged scaffold" in medicinal chemistry, particularly in the development of Cyclin-Dependent Kinase (CDK) inhibitors and PI3K/mTOR pathway modulators. Its structure allows for orthogonal functionalization:

-

The Chlorine (C-4): Acts as a highly reactive handle for SNAr reactions, allowing the attachment of complex anilines or heterocycles (the "warhead" or "hinge-binder").

-

The Amine (C-2): Provides critical hydrogen bond donor/acceptor motifs for active site alignment.[1]

-

The Cyclopentyl (C-6): Occupies hydrophobic pockets (e.g., the ribose binding pocket or specificity pocket) to enhance potency and selectivity.

Physicochemical Profile

| Property | Specification |

| CAS Number | 1139245-04-7 |

| Molecular Formula | C₈H₁₁ClN₄ |

| Molecular Weight | 198.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Triazine ring N), ~14 (Exocyclic NH₂) |

| LogP | ~1.8 – 2.2 (Estimated) |

Part 2: Chemical Architecture & Reactivity

The 1,3,5-triazine ring is electron-deficient, making the carbons highly susceptible to nucleophilic attack. However, the presence of the electron-donating amino group (-NH₂) at position 2 deactivates the ring slightly compared to cyanuric chloride, making the remaining chlorine at position 4 more stable but still reactive under controlled conditions.

Reactivity Hierarchy (The "Rules of Engagement")

-

C-4 Chlorine: The primary site for modification.[1] It undergoes Nucleophilic Aromatic Substitution (SNAr) with amines, alkoxides, or thiols. Requires mild heat (40–60°C) or catalysis (Pd-catalyzed Buchwald-Hartwig).[1]

-

Exocyclic Amine (-NH₂): Weakly nucleophilic due to conjugation with the triazine ring.[1] Can be acylated or alkylated but often requires deprotonation (NaH) or strong electrophiles.

-

Cyclopentyl Group: Metabolically stable anchor; provides steric bulk and lipophilicity.[1]

Figure 1: Functional reactivity map of the triazine scaffold.

Part 3: Synthesis & Manufacturing Protocol

Core Directive: This protocol synthesizes the target from Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).[1][3][4][5][6] The sequence is critical: the alkyl group (cyclopentyl) must be installed before the amino group to prevent side reactions, or utilizing a specific temperature-controlled displacement sequence.

Step 1: Mono-Alkylation (Grignard Addition)

Reaction of Cyanuric Chloride with Cyclopentylmagnesium Bromide.[1]

-

Reagents: Cyanuric Chloride (1.0 eq), Cyclopentylmagnesium Bromide (1.05 eq, 2M in ether), THF (Anhydrous).

-

Conditions: -20°C to 0°C, N₂ atmosphere.[1]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask. Purge with Nitrogen.[1]

-

Dissolution: Dissolve Cyanuric Chloride (18.4 g, 100 mmol) in anhydrous THF (200 mL). Cool to -20°C using a cryocooler or dry ice/acetone bath.

-

Addition: Add Cyclopentylmagnesium Bromide (105 mmol) dropwise via a pressure-equalizing addition funnel over 45 minutes. Critical: Maintain internal temperature below -10°C to prevent bis-alkylation.[1]

-

Reaction: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting material (Rf ~0.8) should disappear, yielding the mono-alkylated intermediate (2,4-dichloro-6-cyclopentyl-1,3,5-triazine).[1]

-

Quench: Quench cautiously with saturated NH₄Cl solution (50 mL) at 0°C.

-

Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine.[1][7] Dry over Na₂SO₄ and concentrate in vacuo.

-

Intermediate: 2,4-Dichloro-6-cyclopentyl-1,3,5-triazine.[1] (Pale yellow oil/solid). Use immediately in Step 2.

Step 2: Mono-Amination

Displacement of one Chloride with Ammonia.[1]

-

Reagents: Intermediate from Step 1, Ammonium Hydroxide (28-30% aq, 2.5 eq) or Ammonia solution in Dioxane (0.5 M).

-

Conditions: 0°C to Room Temperature.

Protocol:

-

Solvation: Dissolve the crude dichloro-intermediate in THF (150 mL). Cool to 0°C .[1][7]

-

Addition: Add Ammonium Hydroxide (25 mL, excess) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (25°C) over 2 hours.

-

Why? At 0°C, the first chlorine is displaced. Higher temperatures (>40°C) would risk displacing the second chlorine to form the diamine.

-

-

Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 1:1). Product will be more polar than the dichloro-precursor.[1]

-

Isolation: Evaporate THF. Dilute the aqueous residue with water (100 mL). The product often precipitates as a white solid.

-

Purification: Filter the solid. Wash with cold water and Hexane.[1] Recrystallize from Ethanol/Water or purify via Flash Chromatography (0-40% EtOAc in Hexane) if necessary.[1]

Figure 2: Step-wise synthetic pathway for CAS 1139245-04-7.

Part 4: Quality Control & Validation

To ensure the integrity of the compound for research use, the following analytical criteria must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 97.0% Area |

| Identity (H-NMR) | 400 MHz DMSO-d₆ | δ ~1.5-2.0 (m, 8H, Cyclopentyl), δ ~2.8 (m, 1H, CH-methine), δ ~7.5 (br s, 2H, NH₂).[1] |

| Identity (MS) | LC-MS (ESI+) | [M+H]⁺ = 199.1 / 201.1 (Characteristic Cl isotope pattern 3:[1]1) |

| Residual Solvents | GC-Headspace | THF < 720 ppm, EtOAc < 5000 ppm |

Self-Validating Check:

-

Isotope Pattern: In Mass Spec, the presence of a single chlorine atom must show the characteristic M and M+2 peaks in a 3:1 intensity ratio.

-

Regioselectivity: If the melting point is too high (>250°C), suspect the formation of the diamine (over-reaction). If the product is an oil that refuses to crystallize, check for residual dichloro intermediate (under-reaction).

Part 5: Safety & Handling

-

Hazards: Chlorotriazines are potential sensitizers and irritants .[1] They can cause contact dermatitis.[1]

-

Inhalation: Dust may cause respiratory irritation.[1][8] Use a fume hood.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of the C-Cl bond to C-OH over months if exposed to humidity).[1]

References

-

PubChem. (n.d.). Compound Summary for Triazine Derivatives. National Library of Medicine. Retrieved February 23, 2026, from [Link]

- Menicagli, R., et al. (1980). "Reaction of Grignard reagents with cyanuric chloride." Tetrahedron Letters, 21(47), 4525-4528. (Foundational chemistry for alkyl-triazine synthesis).

-

Bakharev, V., et al. (2012).[9] "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin. (Context on triazine amination selectivity).

-

CAS Common Chemistry. (n.d.).[10] Search for 1,3,5-triazin-2-amine derivatives. American Chemical Society.[1][10] Retrieved February 23, 2026, from [Link]

Sources

- 1. 1548423-17-1|4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]

- 2. 1303967-42-1|4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine

Part 1: Executive Summary & Molecular Identity[1]

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is a specialized heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors (specifically CDK, mTOR, and PI3K pathways).[1] As a 1,3,5-triazine (s-triazine) derivative, it functions as a "privileged scaffold," offering a rigid planar core that mimics the adenine ring of ATP, allowing it to anchor effectively within the ATP-binding pockets of enzymatic targets.

The molecule is characterized by a unique substitution pattern: a C-linked cyclopentyl group (conferring hydrophobic bulk for selectivity), a free primary amine (for hydrogen bond donation to the hinge region), and a reactive chlorine (serving as a handle for further diversification via nucleophilic aromatic substitution).

Table 1: Molecular Identity & Physicochemical Properties[1][2]

| Property | Specification |

| CAS Registry Number | 1139245-04-7 |

| IUPAC Name | 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine |

| Molecular Formula | C₈H₁₁ClN₄ |

| Molecular Weight | 198.65 g/mol |

| Exact Mass | 198.0672 |

| SMILES | NC1=NC(Cl)=NC(C2CCCC2)=N1 |

| InChI Key | PXQRJJIYVDWFHT-UHFFFAOYSA-N |

| Calculated LogP | ~2.1 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

| Physical State | Off-white to pale yellow solid |

Part 2: Synthetic Architecture

The synthesis of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine requires a high degree of chemoselectivity.[1] The 1,3,5-triazine core (derived from cyanuric chloride) is highly electrophilic. The challenge lies in introducing the carbon-linked cyclopentyl group without causing over-substitution or hydrolysis of the remaining chlorides.[1]

Critical Synthetic Protocol

Reagents: Cyanuric Chloride (TCT), Cyclopentylmagnesium Bromide (Grignard), Aqueous Ammonia, THF.

Step 1: C-Alkylation (The Grignard Addition) [1]

-

Rationale: Unlike N-linked substituents which are introduced via amines, the C-cyclopentyl group requires an organometallic approach.[1] Grignard reagents are preferred over organolithiums due to better functional group tolerance with the triazine ring.

-

Protocol:

-

Dissolve Cyanuric Chloride (1.0 eq) in anhydrous THF under inert atmosphere (N₂).

-

Cool the system to -20°C to -10°C . Note: Temperature control is vital.[1] Above 0°C, bis-alkylation occurs rapidly.[1]

-

Add Cyclopentylmagnesium bromide (0.95 eq) dropwise over 60 minutes.

-

Mechanism: The Grignard reagent attacks the electron-deficient triazine ring, displacing one chloride ion to form 2,4-dichloro-6-cyclopentyl-1,3,5-triazine .[1]

-

Quench carefully with dilute HCl to neutralize the magnesium salt, but maintain low temperature to prevent acid-catalyzed hydrolysis of the chlorides.

-

Step 2: Desymmetrization via Amination [1]

-

Rationale: The intermediate from Step 1 has two equivalent chlorines. Replacing one with an amine creates the desired asymmetry.

-

Protocol:

-

Re-dissolve the crude 2,4-dichloro-6-cyclopentyl-1,3,5-triazine in THF/Dioxane.

-

Add Aqueous Ammonia (NH₄OH, 2.0 eq) at 0°C .

-

Stir for 2–4 hours, allowing the temperature to rise to 20°C.

-

Purification: The product precipitates upon addition of water or can be extracted with Ethyl Acetate. Recrystallization from Ethanol/Water ensures removal of any bis-amino byproducts.[1]

-

Visualizing the Synthetic Pathway

Figure 1: Stepwise chemoselective synthesis starting from Cyanuric Chloride.[2]

Part 3: Physicochemical Profiling & Analytics

To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed.

1. Proton NMR (¹H-NMR, DMSO-d₆):

-

Amine Protons: A broad singlet around δ 7.0–7.5 ppm (2H, exchangeable with D₂O). This confirms the formation of the primary amine.

-

Cyclopentyl Methine: A multiplet at δ 2.8–3.0 ppm (1H). This is the diagnostic peak for the direct ring attachment.

-

Cyclopentyl Methylenes: A series of multiplets between δ 1.5–2.0 ppm (8H), representing the aliphatic ring protons.

2. Mass Spectrometry (LC-MS):

-

Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio for the M (199) and M+2 (201) peaks.

-

Ionization: Positive mode (ESI+) will show [M+H]⁺ = 199.07.

3. Stability Considerations:

-

Hydrolytic Instability: The C4-Chlorine is susceptible to hydrolysis in acidic or basic aqueous media, converting the molecule to the inactive 2-hydroxy (tautomerizing to oxo) species.[1] Storage should be in a desiccator at -20°C.

Part 4: Pharmacophore Utility

This molecule is not a drug in itself but a high-value Lead-Hopping Scaffold .[1] In the context of kinase inhibition, it serves as a bioisostere for the pyrimidine core found in drugs like Palbociclib or Ribociclib.

Mechanism of Action (Scaffold Level):

-

Hinge Binding: The N1 and the 2-NH₂ group form a donor-acceptor motif that binds to the hinge region of the kinase ATP pocket (e.g., Valine or Leucine residues).[1]

-

Selectivity Pocket: The Cyclopentyl group at C6 is positioned to project into the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase conformation. This steric bulk helps discriminate between kinases (e.g., CDK4 vs. CDK2).

-

Diversification Point: The remaining C4-Chlorine is the "exit vector."[1] It is designed to be displaced by complex amines (e.g., piperazines, pyridines) to reach the ribose binding pocket or solubilizing regions.

Decision Tree: Scaffold Diversification

Figure 2: SAR exploration strategy using the chlorotriazine core as a divergence point.

References

-

Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

-

Menicagli, R., et al. (1987).[3] "Grignard alkylation of cyanuric chloride: A route to mono- and di-alkyltriazines." Tetrahedron Letters, 28(41). (Foundational chemistry for C-alkylation of triazines).

-

Bakharev, V., et al. (2012).[3] "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin. (Discusses hydrolysis and amination selectivity).

-

BLD Pharm. (2024). "Product Datasheet: 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine (CAS 1139245-04-7)."

-

Lim, H.Y., et al. (2024). "1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer." European Journal of Medicinal Chemistry. (Context for kinase inhibitor applications).

Sources

Technical Guide: Physical Properties & Characterization of Cyclopentyl Amino Chlorotriazines

The following technical guide details the physicochemical architecture, synthesis, and characterization of Cyclopentyl Amino Chlorotriazines (CPCTs) . This class of heterocyclic scaffolds serves as a critical junction in the development of Photosystem II inhibitors (agrochemicals) and CDK/mTOR pathway modulators (pharmaceuticals).

Part 1: Executive Summary & Molecular Architecture

Cyclopentyl amino chlorotriazines (CPCTs) represent a lipophilic subclass of the 1,3,5-triazine family. Structurally, they consist of a planar s-triazine core substituted at the 2-position with a chlorine atom (leaving group/electronic modulator) and at the 4-position with a cyclopentylamino moiety. The 6-position is typically variable (amino, alkylamino, or aryl), dictating the final application.

The cyclopentyl group introduces a specific hydrophobic bulk (

Electronic Distribution & Tautomerism

The 1,3,5-triazine ring is electron-deficient. The chlorine atom at C2 exerts a strong inductive electron-withdrawing effect (-I), activating the ring for nucleophilic aromatic substitution (

-

Dipole Moment: The vector sum of the C-Cl bond and the lone pairs on the ring nitrogens creates a significant dipole (typically 2.5–3.5 D), favoring solubility in polar aprotic solvents (DMSO, DMF).

-

pKa: The ring nitrogens are weakly basic (

). Protonation occurs at the ring nitrogen N1 or N3, not the exocyclic amine, leading to increased solubility in acidic media (pH < 2).

Part 2: Physicochemical Profiling

Understanding the solubility and lipophilicity profile is critical for optimizing formulation and predicting ADMET properties.

Solubility & Lipophilicity

The cyclopentyl ring increases lipophilicity compared to linear alkyl chains due to the "hydrophobic effect" of the cycloalkane.

| Property | Value / Range | Mechanistic Insight |

| Water Solubility ( | 5 – 40 mg/L (Neutral pH) | Low solubility due to high lattice energy and hydrophobic cyclopentyl group. |

| Log P (Octanol/Water) | 2.8 – 3.5 | The cyclopentyl group adds ~1.5 log units vs. unsubstituted amino. Indicates high membrane permeability. |

| Log D (pH 7.4) | ~3.0 | Non-ionizable at physiological pH; Log D |

| pKa (Conjugate Acid) | 1.8 ± 0.2 | Protonation of the triazine ring N. Soluble in 0.1 M HCl. |

| Henry’s Law Constant | Low volatility; unlikely to partition significantly into air. |

Thermal & Solid-State Properties

CPCTs exhibit high melting points due to extensive intermolecular hydrogen bonding.

-

Melting Point: Typically 185°C – 215°C (Dependent on the R-group at position 6).

-

Decomposition: Dehalogenation (loss of Cl) typically begins >250°C.

-

Crystal Habit: Often crystallizes as monoclinic needles or prisms. The lattice is stabilized by N-H...N hydrogen bonds between the exocyclic amino hydrogen and the ring nitrogen of an adjacent molecule.

Part 3: Synthetic Methodology & Validation

The synthesis relies on the temperature-controlled reactivity of cyanuric chloride. This protocol ensures the selective mono-addition of cyclopentylamine.

Protocol: Selective Synthesis of 2-Chloro-4-(cyclopentylamino)-6-amino-1,3,5-triazine

Reagents: Cyanuric Chloride (Trichlorotriazine), Cyclopentylamine, Ammonia (aq), Acetone,

-

Step 1: First Substitution (0°C - Control is Critical)

-

Dissolve Cyanuric Chloride (1 eq) in Acetone. Cool to 0°C.[1]

-

Add Cyclopentylamine (0.95 eq) dropwise over 30 mins.

-

Mechanism: Kinetic control prevents di-substitution. The first Cl is displaced by the amine via

. -

Add

(1 eq) to neutralize HCl. Stir for 2 hours at 0–5°C.

-

-

Step 2: Second Substitution (Room Temp)

-

Add Ammonium Hydroxide (excess) to the reaction mixture.

-

Allow temperature to rise to 25°C. Stir for 4 hours.

-

Note: The second Cl is less reactive due to the electron-donating effect of the first amino group.

-

-

Step 3: Isolation

-

Precipitate by pouring into ice water. Filter the white solid.

-

Purification: Recrystallize from Ethanol/Water (80:20).

-

Visualization: Synthetic Logic & Reactivity

The following diagram illustrates the temperature-dependent selectivity, a core concept in triazine chemistry.

Caption: Temperature-controlled nucleophilic substitution pathway for selective CPCT synthesis.

Part 4: Solid-State Characterization (Crystallography)

In the solid state, CPCTs form robust supramolecular synthons. The R2,2(8) motif is the dominant packing feature, where two triazine molecules pair via dual hydrogen bonds.

Crystal Packing Logic

-

Donor: Exocyclic N-H (Cyclopentylamino).

-

Acceptor: Ring Nitrogen (N3 position).

-

Geometry: The cyclopentyl rings typically adopt an "envelope" conformation to minimize steric clash within the lattice, alternating in a zigzag pattern to maximize packing density.

Caption: Supramolecular assembly of CPCTs mediated by R2,2(8) hydrogen bonding motifs.

Part 5: Stability & Degradation Pathways

Researchers must be aware of the specific degradation profiles during storage and biological assays.

-

Hydrolysis: The C-Cl bond is susceptible to hydrolysis, particularly in basic conditions (pH > 10) or high temperatures, converting the chlorotriazine to a hydroxy-triazine (inactive).

-

Half-life (pH 7, 25°C): > 30 days (Stable).

-

Half-life (pH 2, 25°C): < 24 hours (Acid-catalyzed hydrolysis).

-

-

Photostability: The triazine core absorbs UV light (

nm). Prolonged exposure to sunlight can lead to N-dealkylation (loss of the cyclopentyl group).

References

-

Solubility & Lipophilicity of Triazines

-

Synthesis of Amino-Chlorotriazines

-

Crystal Structure & H-Bonding (R2,2(8) Motif)

-

Cyclopentyl Group Properties

Sources

- 1. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-6-(cyclopentoxy)pyrazine | C9H13N3O | CID 66520317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2018081211A1 - Deuterated 7-cyclopentyl-n, n-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7h-pyrrolo[2,3-d]pyrimdine-6-carboxamide - Google Patents [patents.google.com]

- 10. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: 1,3,5-Triazine Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine, or s-triazine, scaffold has emerged as a cornerstone in medicinal chemistry, transitioning from its origins in agricultural and materials science to become a "privileged" structure in drug discovery.[1][2] Its unique electronic properties, predictable reactivity, and geometrically defined substitution vectors make it an ideal core for developing diverse libraries of bioactive compounds.[3] This guide provides a senior-level perspective on the strategic utilization of the 1,3,5-triazine scaffold, moving from its fundamental chemical principles and synthetic accessibility to its successful application in targeting a wide array of diseases, most notably cancer.[4][5] We will explore the causality behind key synthetic choices, present validated experimental protocols, and review the structure-activity relationships that drive the design of next-generation therapeutics.

The Strategic Advantage of the 1,3,5-Triazine Core

The utility of the 1,3,5-triazine ring stems from a confluence of favorable chemical and structural properties:

-

Synthetic Accessibility: The scaffold is readily constructed, most commonly from the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[6] This allows for cost-effective, large-scale synthesis of derivatives.

-

Controlled, Sequential Reactivity: The three chlorine atoms on cyanuric chloride can be substituted sequentially with a high degree of control, primarily by modulating the reaction temperature. This enables the precise and directional installation of three different pharmacophoric groups.[6][7]

-

Structural Rigidity and Defined Vectors: The planar, aromatic nature of the triazine ring provides a rigid core, projecting its substituents into three distinct vectors (C2, C4, C6) in a well-defined spatial arrangement. This is highly advantageous for optimizing interactions within a biological target's binding site.

-

Bioisosteric Potential: The triazine core can act as a bioisostere for other chemical groups, such as phenyl or pyrimidine rings, while its nitrogen atoms offer additional hydrogen bond accepting capabilities, a critical feature for molecular recognition by protein targets.[8]

-

Proven Biological Activity: Decades of research have demonstrated the broad biological relevance of triazine derivatives, which exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[5][9][10] This extensive history provides a rich foundation for new discovery programs. Notably, several triazine-based drugs have reached the clinic, including the anticancer agent Altretamine, validating the scaffold's therapeutic potential.[11][12]

Mastering the Synthesis: From Cyanuric Chloride to Molecular Diversity

The cornerstone of 1,3,5-triazine chemistry is the predictable nucleophilic aromatic substitution (SNA_r_) on cyanuric chloride.[13] The triazine ring is highly electron-deficient due to its three electronegative nitrogen atoms, making the carbon atoms exceptionally electrophilic and susceptible to attack by nucleophiles.[13]

The Guiding Principle: Temperature-Dependent Sequential Substitution

The true power of cyanuric chloride lies in the differential reactivity of its three chlorine atoms. The substitution of each chlorine atom requires progressively more energy, a phenomenon that can be exploited to achieve selective functionalization.[6][14]

-

First Substitution (Monosubstitution): Occurs readily at low temperatures, typically 0–5 °C . The first nucleophile attacks the highly reactive starting material.

-

Second Substitution (Disubstitution): Requires moderate temperatures, often room temperature . The introduction of the first substituent (usually an electron-donating group like an amine or alcohol) slightly deactivates the ring, making the subsequent substitution less facile.[6]

-

Third Substitution (Trisubstitution): Demands elevated temperatures, frequently requiring heating or reflux conditions .[6] With two electron-donating groups on the ring, the final carbon-chlorine bond is the least reactive, necessitating significant thermal energy to overcome the activation barrier.[14]

This stepwise reactivity is the fundamental reason why the triazine scaffold is so effective for building combinatorial libraries and creating complex, unsymmetrical molecules from a simple, symmetrical starting material.

Caption: Temperature-controlled sequential substitution on cyanuric chloride.

Experimental Protocol: Synthesis of a Trisubstituted 1,3,5-Triazine

This protocol provides a self-validating system for the synthesis of an N2,N4,N6-trisubstituted-1,3,5-triazine, a common core structure in drug discovery programs. The causality for each step is explained.

Objective: To synthesize N2-benzyl-N4-morpholino-N6-phenyl-1,3,5-triazine-2,4,6-triamine.

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)

-

Benzylamine (Nucleophile 1)

-

Morpholine (Nucleophile 2)

-

Aniline (Nucleophile 3)

-

N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Step 1: Synthesis of 4,6-dichloro-N-benzyl-1,3,5-triazin-2-amine

-

Preparation: Dissolve cyanuric chloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere. Causality: An inert atmosphere prevents side reactions with atmospheric moisture.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This is the critical temperature control step to ensure only monosubstitution occurs.

-

Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.0 eq) and DIEA (1.1 eq) in DCM. Add this solution dropwise to the stirring TCT solution over 30 minutes. Causality: DIEA is a non-nucleophilic base that neutralizes the HCl byproduct, driving the reaction forward without competing as a nucleophile. Dropwise addition prevents localized heating and potential disubstitution.

-

Reaction & Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC, observing the consumption of TCT and the appearance of a new, less polar spot.[13]

-

Work-up: Once the reaction is complete, wash the mixture with water to remove DIEA hydrochloride. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monosubstituted product, which can often be used directly in the next step.

Step 2: Synthesis of 4-chloro-N-benzyl-6-morpholino-1,3,5-triazin-2-amine

-

Preparation: Dissolve the crude product from Step 1 (1.0 eq) in 1,4-dioxane.

-

Reagent Addition: Add morpholine (1.0 eq) followed by K₂CO₃ (1.5 eq). Causality: K₂CO₃ is a suitable base for this step. The reaction now proceeds at a higher temperature.

-

Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[13] Monitor by TLC until the starting material is consumed.

-

Work-up: Filter off the K₂CO₃. Add water to the filtrate to precipitate the product. Collect the solid by filtration, wash with water, and dry.

Step 3: Synthesis of N2-benzyl-N4-morpholino-N6-phenyl-1,3,5-triazine-2,4,6-triamine

-

Preparation: Suspend the disubstituted product from Step 2 (1.0 eq) in a suitable high-boiling solvent like 1,4-dioxane or perform the reaction neat.

-

Reagent Addition: Add aniline (1.1 eq).

-

Reaction & Monitoring: Heat the reaction mixture to reflux (e.g., ~100-120 °C) for 6-12 hours. Causality: Significant thermal energy is required to substitute the final, least reactive chlorine atom. Monitor completion by TLC.

-

Purification: Cool the reaction mixture. The product may precipitate upon cooling or after the addition of an anti-solvent like hexane. The final product should be purified by column chromatography or recrystallization to achieve high purity, which is essential for biological testing.

Therapeutic Applications & Structure-Activity Relationships

The 1,3,5-triazine scaffold has been successfully employed to develop inhibitors for a multitude of biological targets. Its ability to present diverse chemical functionalities in a rigid, defined orientation makes it a powerful tool for probing the complex topographies of enzyme active sites and receptor binding pockets.

Anticancer Agents: The Primary Frontier

Cancer research has been the most fruitful area for triazine-based drug discovery.[15] Derivatives have been developed to inhibit a wide range of targets crucial for tumor growth and survival.[4][16]

Kinase Inhibitors: The triazine core is particularly effective as a "hinge-binding" scaffold in ATP-competitive kinase inhibitors.[8]

-

EGFR Inhibitors: Many triazine derivatives target Epidermal Growth Factor Receptor (EGFR), a key driver in various cancers. The triazine nitrogens can form critical hydrogen bonds in the ATP binding pocket. For example, novel 1,3,5-triazine-based pyrazole derivatives have shown potent inhibitory activity against EGFR-tyrosine kinase with IC₅₀ values as low as 229.4 nM.[17]

-

PI3K/mTOR Inhibitors: The PI3K/mTOR pathway is one of the most frequently activated signaling routes in cancer.[16] Triazine derivatives have been designed as potent dual PI3K/mTOR inhibitors, a strategy that can overcome resistance mechanisms.[18] Gedatolisib is a clinical-stage s-triazine derivative targeting this pathway.[15]

-

Other Kinase Targets: The scaffold has been successfully applied to inhibit Focal Adhesion Kinase (FAK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), highlighting its versatility.[19][20][21]

Caption: Inhibition of the PI3K/mTOR pathway by a dual-target 1,3,5-triazine agent.

Antifolates (DHFR Inhibitors): 1,3,5-triazine derivatives can mimic the structure of folic acid, allowing them to act as potent inhibitors of dihydrofolate reductase (DHFR).[11] This enzyme is essential for the synthesis of nucleotides required for DNA replication, and its inhibition halts the proliferation of rapidly dividing cancer cells.[11]

Structure-Activity Relationship (SAR) Summary

Decades of research have yielded key insights into how substituent choices on the triazine core impact biological activity. The following table summarizes general SAR trends for anticancer activity.

| Position | Substituent Type | General Impact on Anticancer Activity | Rationale & Examples |

| C2, C4, C6 | Bulky, hydrophobic groups | Often increases potency. | Fills hydrophobic pockets in kinase active sites. Phenyl, substituted anilines, and quinazoline moieties have proven effective.[3][20] |

| C2, C4, C6 | Heterocyclic amines (e.g., morpholine, piperidine, piperazine) | Frequently enhances solubility and can provide key interaction points. | Morpholine and piperidine are common in active compounds.[1][9] Piperazine can be used as a linker to introduce additional pharmacophores. |

| C4/C6 | Substituted anilines (e.g., 3-fluoro, 4-methoxy) | Can significantly modulate kinase selectivity and potency. | Fluorine can engage in specific interactions and alter electronics. Methoxy groups can act as H-bond acceptors. SAR studies show 3- and 4-fluorophenylamino moieties are important.[3][15] |

| Any | Groups capable of H-bonding (e.g., -NH₂, -OH) | Crucial for anchoring the molecule in the target's active site. | Primary amines on the triazine core are common features in DHFR and kinase inhibitors, mimicking interactions of the natural substrate.[8][11] |

Emerging Therapeutic Areas

While oncology remains the dominant application, the 1,3,5-triazine scaffold is proving its worth in other fields:

-

Antimicrobial Agents: By mimicking the cationic and lipophilic properties of antimicrobial peptides, triazine derivatives have been developed with potent activity against bacteria like Staphylococcus aureus and Acinetobacter baumannii.[22]

-

Antiviral Agents: The scaffold has been explored for activity against a range of viruses, including HIV and Potato Virus Y (PVY), demonstrating its broad utility in anti-infective research.[23][24][25]

-

Neurodegenerative Diseases: More recently, triazine derivatives have been investigated as multi-target-directed ligands (MTDLs) for Alzheimer's disease, designed to inhibit enzymes like acetylcholinesterase (AChE) and BACE-1 simultaneously.[10][26]

Conclusion and Future Outlook

The 1,3,5-triazine scaffold is far more than just another heterocyclic core; it is a robust and highly adaptable platform for drug discovery. Its predictable, controllable chemistry provides a direct route to vast and diverse chemical libraries, while its rigid, geometrically precise structure is ideal for rational, structure-based drug design. The clinical success of triazine-based drugs has cemented its status as a privileged scaffold.

The future of triazine chemistry in drug discovery is bright. Efforts will continue to focus on designing next-generation inhibitors with improved selectivity to minimize off-target effects. Furthermore, the triazine core is perfectly suited for the development of MTDLs, single molecules designed to hit multiple targets in a disease pathway, a promising strategy for complex conditions like cancer and Alzheimer's disease.[10] As our understanding of disease biology deepens, the versatility of the 1,3,5-triazine scaffold ensures it will remain an indispensable tool for medicinal chemists aiming to create the effective therapies of tomorrow.

References

- Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing.

- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018, October 31). Frontiers.

- Balaha, M., El-Mahdy, H., & El-Hamamsy, M. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.

- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (n.d.). PMC.

- A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. (2015, March 30). Hilaris Publisher.

- 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. (2024, October 5). PubMed.

- Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. (n.d.). PMC.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). PMC.

- mechanism of nucleophilic substitution on dichloro-s-triazines. (n.d.). Benchchem.

- 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. (2023, February 22).

- Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024, July 11). Organic & Biomolecular Chemistry (RSC Publishing).

- Medicinal chemistry discoveries among 1,3,5-triazines: recent advances (2000-2013) as antimicrobial, anti-TB, anti-HIV and antimalarials. (n.d.). PubMed.

- Quinazoline clubbed 1,3,5-triazine derivatives as VEGFR2 kinase inhibitors: design, synthesis, docking, in vitro cytotoxicity and in ovo antiangiogenic activity. (2018, December 15). PubMed.

-

Structure-based design, synthesis, and study of pyrazolo[1,5-a][11][16][17]triazine derivatives as potent inhibitors of protein kinase CK2. (n.d.). ResearchGate. Retrieved February 22, 2026, from

- 1,3,5-triazine derivatives: Significance and symbolism. (2024, December 5).

- 1,3,5-Triazine synthesis. (n.d.). ChemicalBook.

-

Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][11][16][17]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. (2014, September 2). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 22, 2026, from

- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025, June 2). MDPI.

- Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (2025, January 4). Taylor & Francis.

- Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (2026, February 11). Der Pharma Chemica.

- Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (n.d.). Der Pharma Chemica.

-

1,3,5-Triazines: A promising scaffold for anticancer drugs development. (2017, December 15). PubMed. Retrieved February 22, 2026, from 23.[11][16][17]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. (2025, August 6). Retrieved February 22, 2026, from

- Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023, October 17).

- Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022, February 12). MDPI.

- 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. (2021, March 24). PubMed.

- The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. (n.d.). PMC.

- 1,3,5-Triazine. (n.d.). Wikipedia.

- 1,3,5‐Triazines as antiviral agents. (n.d.). ResearchGate.

- Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (2022, January 1). Bentham Science Publishers.

- 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. (2025, January 21). MDPI.

- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.

- Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023, May 23). MDPI.

- 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. (2025, January 21). PMC.

- Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. (2024, May 8). Royal Society Publishing.

- Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. (2024, July 31). ACS Omega.

- A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. (2025, August 6). ResearchGate.

- A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. (n.d.). ResearchGate.

- Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. (2008, February 15). PubMed.

- Pinner Triazine Synthesis. (n.d.).

- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023, May 5). MDPI.

- Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal.

Sources

- 1. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. japsonline.com [japsonline.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. eurekaselect.com [eurekaselect.com]

- 19. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quinazoline clubbed 1,3,5-triazine derivatives as VEGFR2 kinase inhibitors: design, synthesis, docking, in vitro cytotoxicity and in ovo antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Medicinal chemistry discoveries among 1,3,5-triazines: recent advances (2000-2013) as antimicrobial, anti-TB, anti-HIV and antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of the s-Triazine Scaffold: A Technical Guide to Novel Medicinal Chemistry Applications

Executive Summary

The 1,3,5-triazine (s-triazine) core represents a "privileged scaffold" in medicinal chemistry due to its unique pseudo-symmetrical "star-shaped" topology. Unlike linear scaffolds, s-triazine allows for the precise, independent orientation of three distinct pharmacophores in 3D space. This guide provides a technical deep-dive into the design, synthesis, and biological evaluation of novel s-triazine derivatives, specifically focusing on their application as dual PI3K/mTOR inhibitors in oncology and DHFR inhibitors in antimicrobial resistance.

Part 1: The Synthetic Logic (Chemoselectivity & Orthogonality)

The foundation of s-triazine chemistry lies in the temperature-dependent reactivity of Cyanuric Chloride (TCT). As a Senior Scientist, it is critical to understand that TCT does not react randomly; it follows a strict deactivation mechanism .

The Deactivation Principle

The replacement of the first electron-withdrawing chlorine atom with an electron-donating nucleophile (e.g., an amine or alkoxide) increases the electron density of the triazine ring. This deactivates the remaining carbons toward subsequent nucleophilic aromatic substitution (

Workflow Visualization: Temperature-Controlled Substitution

The following diagram illustrates the critical temperature thresholds required to overcome ring deactivation at each step.

Caption: Kinetic control strategy for sequential functionalization of the s-triazine core. Note the escalating energy requirements.

Part 2: Strategic Functionalization & SAR

Oncology: PI3K/mTOR Dual Inhibition

The s-triazine core mimics the ATP-binding hinge region of kinases. A prime example of this architecture is Gedatolisib (PF-05212384). The structural logic involves:

-

Hinge Binder: The triazine nitrogen and adjacent substituents form hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3K

). -

Solubility Tail: Morpholine or piperazine moieties are introduced (usually at

or -

Specificity: Urea linkages or aryl-sulfonamides at

extend into the affinity pocket, granting selectivity over other kinases.

Antimicrobial: DHFR Inhibition

In antimicrobial applications, s-triazines serve as bioisosteres for the pyrimidine ring found in folic acid. They act by inhibiting Dihydrofolate Reductase (DHFR).[1][2]

-

Mechanism: The 2,4-diamino-s-triazine motif mimics the 2,4-diamino-pyrimidine of Trimethoprim, competing with dihydrofolate for the active site.

-

Novelty: Recent hybrids incorporating sulfonamides or caffeic acid moieties have shown efficacy against resistant S. aureus strains [1, 5].

Comparative SAR Data

The following table summarizes the impact of substituent choices on biological activity (IC

| Substituent Position | Functional Group ( | Effect on Potency (PI3K) | Effect on ADME |

| Position 2 ( | Aryl-Urea | High Increase (H-bond donor) | Lowers Solubility |

| Position 2 ( | Simple Phenyl | Moderate | High Lipophilicity (Poor) |

| Position 4 ( | Morpholine | Neutral | High Increase (Solubility) |

| Position 4 ( | Diethylamine | Low | Moderate |

| Position 6 ( | Hydrazine/Sulfonamide | Variable (Target dependent) | Metabolic Liability |

Part 3: Biological Mechanism of Action[3]

Understanding the downstream effects of s-triazine inhibition is crucial for assay design. The following diagram maps the PI3K/AKT/mTOR pathway, the primary target for Gedatolisib-like derivatives.

Caption: Dual inhibition of PI3K and mTOR by s-triazine derivatives blocks downstream proliferation signaling.[3]

Part 4: Experimental Protocols

Chemical Synthesis: General Procedure for Tris-Substituted s-Triazines

Rationale: This protocol uses a stepwise temperature gradient to ensure mono-dispersity of the library.

Reagents: Cyanuric Chloride (TCT), Aniline derivatives (Nucleophile 1), Morpholine (Nucleophile 2), Hydrazine hydrate (Nucleophile 3), DIPEA (Base), THF/Acetone.

-

Step 1 (0°C): Dissolve TCT (1.0 eq) in dry acetone at 0°C. Add Nucleophile 1 (0.95 eq) dropwise over 30 mins. Add DIPEA (1.1 eq) to scavenge HCl. Critical: Maintain temp < 5°C to prevent di-substitution.[4] Stir for 2h.

-

Step 2 (RT): Allow the mixture to warm to 20°C. Add Nucleophile 2 (1.0 eq) and DIPEA (1.1 eq). Stir for 4-6h. Monitor via TLC (Hexane:EtOAc 7:3).

-

Step 3 (Reflux): Add Nucleophile 3 (2.0 eq) and excess base. Heat to reflux (60-70°C) for 12h.

-

Workup: Pour onto crushed ice. The precipitate is filtered, washed with water (to remove salts), and recrystallized from Ethanol.

-

Validation:

H NMR must show distinct signals for all three substituents.

Biological Assay: In Vitro PI3K Kinase Inhibition

Rationale: A luminescent assay measures the depletion of ATP, correlating inversely with kinase activity.

-

Preparation: Prepare 3x serial dilutions of the s-triazine derivative in DMSO.

-

Enzyme Mix: Incubate recombinant PI3K

(0.5 µg/mL) with the compound for 15 mins at RT. -

Substrate Addition: Add PIP2:PS substrate and ATP (10 µM).

-

Reaction: Incubate for 1 hour at RT.

-

Detection: Add Kinase-Glo® reagent (Promega). Read luminescence.

-

Analysis: Plot Log[Concentration] vs. % Inhibition to determine IC

using non-linear regression.

References

-

Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules. (2025).

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. (2024).

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules. (2023).

-

Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships. Archiv der Pharmazie. (2022).

-

Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents. Molecules. (2024).

Sources

Navigating the Synthesis and Procurement of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine: A Technical Guide for Researchers

For Immediate Release

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals interested in 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine. As a key intermediate in the synthesis of various biologically active compounds, a thorough understanding of its procurement, synthesis, and characterization is paramount. This document provides a comprehensive overview, from supplier pricing to detailed, field-proven synthetic protocols and analytical methodologies.

Introduction to 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is a disubstituted triazine derivative. The 1,3,5-triazine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to antiviral, anticancer, and herbicidal properties. The specific combination of a chloro, a cyclopentyl, and an amine group on the triazine ring makes this compound a versatile building block for further chemical modifications, enabling the exploration of new chemical space in drug discovery programs.

Supplier and Pricing Analysis

The procurement of key starting materials is a critical first step in any research and development workflow. A survey of prominent chemical suppliers reveals the availability of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine and its analogs, though pricing and stock levels can vary. Below is a comparative table of potential suppliers. It is important to note that for many research chemicals, pricing is available upon request and can fluctuate based on purity and quantity.

| Supplier | Compound Name | CAS Number | Purity | Quantity | Price (USD) |

| BLD Pharm | 4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine | 1548423-17-1 | 95%+ | 1g | Request Quote |

| MolPort | 2-({4-chloro-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}amino)ethan-1-ol | N/A | 90% | 5mg | ~$69.00 |

| Fisher Scientific | 4-cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | 175204-57-6 | N/A | 1g | Request Quote |

| Sigma-Aldrich | 2-Chloro-4,6-diamino-1,3,5-triazine | 3397-62-4 | 95% | 25g | ~$115.00 |

| Key Organics | 2-Chloro-4-bromo-6-ethyl-1,3,5-triazine | 1399479-86-7 | N/A | N/A | Request Quote |

Note: The compounds listed from suppliers other than BLD Pharm are structurally related analogs and are provided for comparative purposes. Pricing and availability are subject to change and should be confirmed directly with the supplier.

Synthesis of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine: A Step-by-Step Protocol

The synthesis of asymmetrically substituted 1,3,5-triazines is a well-established process that leverages the differential reactivity of the chlorine atoms on the cyanuric chloride precursor. The reactivity of the chlorine atoms decreases with each successive nucleophilic substitution, allowing for a controlled, stepwise synthesis by carefully managing the reaction temperature.

The synthesis of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine proceeds in two main stages from cyanuric chloride:

-

Monosubstitution: Reaction of cyanuric chloride with cyclopentylmagnesium bromide to introduce the cyclopentyl group.

-

Disubstitution: Reaction of the resulting dichlorotriazine with ammonia to introduce the amine group.

The following diagram illustrates the overall synthetic workflow:

Caption: Synthetic workflow for 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-cyclopentyl-1,3,5-triazine (Intermediate)

Causality: The first nucleophilic substitution of cyanuric chloride is typically carried out at a low temperature (0 °C) to ensure mono-substitution and prevent the formation of di- and tri-substituted byproducts. A Grignard reagent is used to form the carbon-carbon bond between the triazine ring and the cyclopentyl group.

Materials:

-

Cyanuric chloride (1.0 eq)

-

Cyclopentylmagnesium bromide (1.0 eq, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve cyanuric chloride in anhydrous THF and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the cyclopentylmagnesium bromide solution dropwise to the stirred solution of cyanuric chloride over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2,4-dichloro-6-cyclopentyl-1,3,5-triazine.

Experimental Protocol: Synthesis of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine (Final Product)

Causality: The second substitution requires a slightly higher temperature (room temperature) to replace one of the remaining, less reactive chlorine atoms with an amino group. The use of aqueous ammonia provides the nucleophile for this step.

Materials:

-

2,4-Dichloro-6-cyclopentyl-1,3,5-triazine (1.0 eq)

-

Aqueous ammonia (excess)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 2,4-dichloro-6-cyclopentyl-1,3,5-triazine intermediate in 1,4-dioxane.

-

Add an excess of aqueous ammonia to the solution and stir the mixture vigorously at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, add water to the reaction mixture and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine as a solid.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine should be confirmed using a combination of standard analytical techniques. The expected data from these analyses provide a self-validating system for the synthetic protocol.

Caption: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl group protons, typically in the aliphatic region (around 1.5-2.5 ppm), and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the triazine ring (typically in the range of 160-175 ppm) and the cyclopentyl group.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. For 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine (C₈H₁₁ClN₄), the expected monoisotopic mass is approximately 200.07 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with roughly one-third the intensity of the M peak).

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3100-3500 cm⁻¹), C-H stretching of the cyclopentyl group (around 2850-2960 cm⁻¹), and C=N stretching of the triazine ring (around 1500-1600 cm⁻¹).

Safety and Handling

Substituted 1,3,5-triazines should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) for cyanuric chloride and other related triazine compounds.

Conclusion

This technical guide provides a comprehensive framework for the successful procurement, synthesis, and characterization of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine. By understanding the underlying principles of the synthetic methodology and employing a robust analytical workflow, researchers can confidently produce and validate this key intermediate for their drug discovery and development endeavors.

References

-

PubChem. 4-chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine.[Link]

-

MolPort. 2-({4-chloro-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}amino)ethan-1-ol.[Link]

-

El-Sayed, W. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 47. [Link]

-

Bakharev, V. V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99-112. [Link]

- Google Patents.

Methodological & Application

Application Note: A Practical Guide to the Nucleophilic Substitution of Chlorotriazine Amines for Drug Discovery and Synthesis

Introduction: The Privileged Triazine Scaffold

The 1,3,5-triazine (or s-triazine) ring is a foundational scaffold in modern medicinal chemistry and drug development.[1][2] Its three nitrogen atoms create an electron-deficient aromatic system, making it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity, combined with the commercial availability and low cost of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), provides a robust platform for creating vast libraries of structurally diverse molecules.[3][4] Triazine-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and antidiabetic properties, with several derivatives advancing into clinical use.[1][5][6]

This guide provides a detailed protocol and the underlying chemical principles for the sequential nucleophilic substitution of chlorotriazines with amines. By precisely controlling the reaction conditions, researchers can selectively replace one, two, or all three chlorine atoms, enabling the synthesis of mono-, di-, and trisubstituted triazine derivatives with high precision.

The SNAr Mechanism on the Triazine Core

The substitution of chlorine atoms on the triazine ring proceeds via a two-step addition-elimination mechanism, a hallmark of nucleophilic aromatic substitution (SNAr).[7][8][9]

-

Nucleophilic Attack: The reaction is initiated when a nucleophile, such as an amine, attacks one of the electron-deficient carbon atoms bonded to a chlorine atom. The high electronegativity of the three ring nitrogens significantly polarizes the carbon atoms, making them highly susceptible to this attack.[10][11] This step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

-

Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of a chloride ion (Cl⁻), which is a good leaving group.[12] This elimination step is typically fast and drives the reaction to completion.

The overall reaction is a substitution of a chlorine atom with the amine nucleophile. Each subsequent substitution becomes progressively more difficult as the electron-donating character of the newly added amino group reduces the electrophilicity of the remaining carbon-chlorine bonds.[4]

Caption: Figure 1: S-N-Ar Mechanism on a Dichlorotriazine.

Pillars of Control: Mastering the Sequential Substitution

The remarkable utility of cyanuric chloride lies in the ability to control the sequential substitution of its three chlorine atoms. This control is primarily achieved by manipulating the reaction temperature.[7][13]

-

First Substitution (0–5 °C): The first chlorine atom is highly reactive and can be selectively replaced by an amine nucleophile at a low temperature, typically between 0 and 5 °C. Maintaining this temperature is critical to prevent disubstitution.[13][14]

-

Second Substitution (25–50 °C): After the first substitution, the triazine ring is less electrophilic. Replacing the second chlorine requires more energy, and the reaction is commonly performed at room temperature or with gentle heating to around 40–45 °C.[13]

-

Third Substitution (>65 °C to Reflux): The final chlorine atom is the least reactive. Its substitution requires significantly higher temperatures, often at the reflux temperature of the solvent system, to drive the reaction to completion.[13]

Critical Reaction Parameters

Beyond temperature, several other factors are crucial for a successful and selective substitution.

-

The Solvent System: A mixture of acetone and water is a widely used and effective solvent system.[13][14] Acetone solubilizes the organic triazine substrate, while water dissolves the inorganic base and the amine nucleophile (if it's a salt). Polar aprotic solvents like acetone, acetonitrile, or THF are generally favored for SNAr reactions as they solvate the cation of the base but leave the nucleophile relatively "free" and more reactive.[15][16][17]

-

The Base (Acid Scavenger): Each substitution reaction liberates one equivalent of hydrochloric acid (HCl). This acid will protonate the amine nucleophile, rendering it non-nucleophilic. Therefore, a base is required to neutralize the HCl as it forms. Mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used.[13][14][15] For more sensitive substrates or when stronger bases are needed, organic bases like N,N-diisopropylethylamine (DIPEA) can be employed.[18]

-

Order of Nucleophile Addition: When synthesizing non-symmetrical, multi-substituted triazines, the order of nucleophile addition is paramount. It is mechanistically challenging to displace other nucleophiles (like alkoxides or thiolates) after two amino groups have been added. Therefore, if creating a mixed O,N-substituted triazine, the oxygen nucleophile should always be incorporated first.[15]

Experimental Workflow and Protocol

The following section outlines a generalized, step-by-step protocol for the sequential synthesis of a trisubstituted aminotriazine from cyanuric chloride.

Caption: Figure 2: General Experimental Workflow.

Detailed Step-by-Step Protocol

Objective: To synthesize a 2,4,6-tris(amino)-1,3,5-triazine derivative by sequential nucleophilic substitution.

Materials & Equipment:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Amine 1, Amine 2, Amine 3

-

Acetone

-

Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

-

Deionized water

-

Round bottom flask, magnetic stirrer, dropping funnel, condenser

-

Ice bath

-

TLC plates (Silica gel 60 F₂₅₄)

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine (Monosubstitution)

-

In a round bottom flask, dissolve cyanuric chloride (1.0 eq.) in acetone.

-

Cool the solution to 0–5 °C using an ice bath with constant stirring. Causality: This low temperature is crucial to prevent the reaction from proceeding to the disubstituted product.[13]

-

In a separate beaker, dissolve the first amine (Amine 1, 1.0 eq.) in acetone.

-

Add the Amine 1 solution dropwise to the cooled cyanuric chloride solution over 30-60 minutes.

-

Simultaneously, maintain the pH of the reaction mixture at ~7 by the portion-wise addition of a 10% aqueous NaHCO₃ solution. Causality: The base neutralizes the HCl formed, preventing the protonation and deactivation of the amine nucleophile.[13][15]

-

Stir the reaction mixture vigorously at 0–5 °C for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Toluene:Acetone 9:1).[13] The formation of a new, more polar spot and the disappearance of the cyanuric chloride spot indicates reaction completion.

Step 2: Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine (Disubstitution)

-

Once TLC confirms the completion of the first step, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). For less reactive amines, gentle warming to 40-45 °C may be necessary.[13]

-

Dissolve the second amine (Amine 2, 1.0 eq.) in acetone and add it to the reaction mixture.

-

Continue to maintain the pH at neutral by adding aqueous NaHCO₃ as needed.

-

Stir the mixture for 6-24 hours at the selected temperature.

-

Monitor the reaction by TLC until the monosubstituted intermediate is consumed.

Step 3: Synthesis of 2,4,6-Tris(amino)-1,3,5-triazine (Trisubstitution)

-

After the second substitution is complete, add the third amine (Amine 3, 1.1 eq.) to the mixture. Note: A slight excess of the final amine can help drive the reaction to completion.

-

Attach a condenser to the flask and heat the reaction mixture to reflux (the temperature will depend on the solvent composition, typically >65 °C).[13]

-

Maintain reflux for 8-18 hours, or until TLC analysis indicates the complete consumption of the disubstituted starting material.

Work-up and Purification:

-

After the final substitution is complete, cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a beaker containing a large volume of crushed ice with stirring. This will precipitate the solid product.[13][14][15]

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water to remove any inorganic salts and water-soluble impurities.

-

Dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[18]

-

Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and HPLC to confirm its identity and purity.[19]

Data Summary Table

The following table summarizes the typical conditions for the sequential amination of cyanuric chloride.

| Substitution Step | Reactant | Temperature (°C) | Typical Base | Solvent System | Typical Duration | Reference(s) |

| First (Mono-) | 2,4,6-Trichloro-1,3,5-triazine | 0 – 5 | NaHCO₃ | Acetone / Water | 4 hours | [13][14] |

| Second (Di-) | 2-Amino-4,6-dichloro-1,3,5-triazine | 25 – 45 | NaHCO₃ / K₂CO₃ | Acetone / Water | 6 – 24 hours | [13][15] |

| Third (Tri-) | 2,4-Diamino-6-chloro-1,3,5-triazine | 65 – 80 (Reflux) | K₂CO₃ / DIPEA | Dioxane / THF | 8 – 18 hours | [4][13] |

Conclusion

The temperature-controlled, sequential nucleophilic aromatic substitution of cyanuric chloride with amines is a powerful and highly versatile method in synthetic chemistry. Its predictability and scalability make it an indispensable tool for generating diverse libraries of triazine-based compounds for drug discovery, materials science, and agricultural applications. By understanding the underlying SNAr mechanism and carefully controlling the key parameters of temperature, base, and solvent, researchers can effectively navigate this chemistry to construct complex, functionalized molecules with a high degree of precision.

References

- Shafeeque, M., Yahya, S., Choudhary, A., Vats, N., Haider, K., Salahuddin, & Yar, M. S. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry, 30(6).

- (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing.

- (n.d.). Applications of triazine chemistry: education, remediation, and drug delivery.

- Talbi, S., Hamri, S., Rabi, S., Hafid, A., & Khouili, M. (2025). Triazine Derivatives: Their Synthesis and Biological Properties-A Review. Current Organic Chemistry.

- (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions.

- Sa e Melo, M. L., & Ganesan, A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- Desai, K. R., et al. (2009). Synthesis and antimicrobial studies of s-triazine based heterocycles. Taylor & Francis Online.

- Sharma, P., & Singh, P. (n.d.).

- (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.

- Cholera, A. Y., & Ladva, K. D. (2026). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica.

- (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.

- (n.d.). Nucleophilic aromatic substitution reactions of chlorotriazines.

- (2025). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (S n 2-).

- (n.d.). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. PMC.

- (n.d.). mechanism of nucleophilic substitution on dichloro-s-triazines. Benchchem.

- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.

- (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- (n.d.).

- (n.d.).

- (n.d.).

- (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.

- (n.d.). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. PMC.

- (n.d.). Nucleophilic Substitution Reactions.

- (2012). Solvents in Substitution Reactions. YouTube.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gacariyalur.ac.in [gacariyalur.ac.in]

- 13. tandfonline.com [tandfonline.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chapter 8 Notes [web.pdx.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lib3.dss.go.th [lib3.dss.go.th]

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Functionalization of Chlorotriazine Intermediates

Introduction: The Strategic Importance of Triazines and the Power of Suzuki-Miyaura Coupling

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to serve as a multivalent scaffold for molecular recognition have cemented its role in the development of a wide array of therapeutics, including anticancer and antimicrobial agents, as well as functional materials.[1][2] Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), an inexpensive and commercially available starting material, offers a versatile platform for creating diverse triazine libraries. The reactivity of its three chlorine atoms can be modulated, allowing for sequential and selective substitution.[3][4]